

# "Antifungal agent 87" synergistic effect with other antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 87 |           |
| Cat. No.:            | B15563803           | Get Quote |

# **Comparative Guide to the Synergistic Effects of Antifungal Agents**

#### Introduction

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies to enhance the efficacy of existing antifungal agents. Combination therapy, which involves the simultaneous use of two or more drugs, presents a promising approach to overcome resistance, reduce toxicity by allowing for lower dosages, and achieve synergistic or additive effects. This guide provides a comparative overview of the synergistic interactions between different classes of antifungal agents, using the well-documented synergy between the azole, fluconazole, and the allylamine, terbinafine, against Candida albicans as a primary example. While this report is presented as a template for "Antifungal Agent 87," the data herein is based on established antifungal agents to illustrate the principles and methodologies of synergy testing.

The synergistic interaction between fluconazole and terbinafine is particularly noteworthy as they both target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. By inhibiting different enzymes in this pathway, their combined action leads to a more potent antifungal effect than when either agent is used alone[1][2][3].

### **Quantitative Data Summary**



The synergistic interaction between antifungal agents is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through checkerboard assays, where various concentrations of two drugs are tested in combination. Synergy is typically defined as an FICI of  $\leq$  0.5, an additive or indifferent effect as an FICI > 0.5 to  $\leq$  4.0, and antagonism as an FICI > 4.0.

Table 1: In Vitro Synergistic Activity of Fluconazole and Terbinafine against Candida albicans

| Fungal<br>Strain                                   | Fluconaz<br>ole MIC<br>(µg/mL)<br>Alone | Terbinafin<br>e MIC<br>(µg/mL)<br>Alone | Fluconaz<br>ole MIC<br>(µg/mL)<br>in<br>Combinat<br>ion | Terbinafin<br>e MIC<br>(µg/mL)<br>in<br>Combinat<br>ion | FICI             | Interactio<br>n      |
|----------------------------------------------------|-----------------------------------------|-----------------------------------------|---------------------------------------------------------|---------------------------------------------------------|------------------|----------------------|
| C. albicans<br>ATCC<br>10231                       | 0.5 - 128                               | Not<br>Specified                        | 0.25 - 8                                                | Not<br>Specified                                        | 0.37 - 1         | Synergy/A<br>dditive |
| Azole-<br>Resistant<br>C. albicans<br>(30 strains) | Not<br>Specified                        | Not<br>Specified                        | Not<br>Specified                                        | Not<br>Specified                                        | Not<br>Specified | 40%<br>Synergy       |

Data synthesized from studies evaluating the combination of fluconazole and terbinafine[3][4] [5]. The FICI values often vary between different clinical isolates.

Table 2: Comparison of Other Synergistic Antifungal Combinations



| Combination                     | Target Organism            | Synergy Rate | Key Findings                                                                                                                                                        |
|---------------------------------|----------------------------|--------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Amphotericin B +<br>Flucytosine | Cryptococcus<br>neoformans | ~60-77%      | Considered the standard of care for cryptococcal meningitis; synergy observed even in some flucytosine-resistant isolates[6][7] [8][9].                             |
| Voriconazole +<br>Caspofungin   | Aspergillus fumigatus      | Variable     | In vitro results are inconsistent, but in vivo studies show improved efficacy and prolonged survival in animal models compared to monotherapy[10][11] [12][13][14]. |

## **Experimental Protocols**

The following is a detailed methodology for the checkerboard broth microdilution assay, a standard method for determining antifungal synergy in vitro[15][16][17][18].

Objective: To determine the in vitro interaction between two antifungal agents against a specific fungal isolate.

#### Materials:

- 96-well microtiter plates
- Fungal isolate
- RPMI 1640 medium buffered with MOPS
- Antifungal agent stock solutions (e.g., Fluconazole, Terbinafine)



- Spectrophotometer or microplate reader
- Sterile saline with 0.05% Tween 80 (for mold spore suspensions)

#### Procedure:

- Inoculum Preparation: The fungal isolate is cultured on appropriate agar medium (e.g., Sabouraud Dextrose Agar)[15]. For yeast, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidia are harvested and the concentration is adjusted using a hemocytometer. The final inoculum concentration is typically between 0.5 x 10<sup>3</sup> and 2.5 x 10<sup>3</sup> CFU/mL in RPMI 1640 medium.
- Drug Dilution: Serial dilutions of two antifungal agents (Drug A and Drug B) are prepared in the 96-well plate. Drug A is serially diluted horizontally, while Drug B is serially diluted vertically. This creates a matrix of wells containing various concentrations of each drug, both alone and in combination.
- Plate Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (negative control) and medium with the fungal inoculum but no drug (positive growth control) are included.
- Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungus.
- Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth control[1]. This can be assessed visually or by reading the optical density at 492 nm.
- FICI Calculation: The FICI is calculated for each combination that shows growth inhibition using the following formula:

FICI = FIC of Drug A + FIC of Drug B

#### Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)



• FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

## **Mandatory Visualizations**

Diagram 1: Ergosterol Biosynthesis Pathway and Antifungal Targets









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. journals.asm.org [journals.asm.org]
- 2. skinfudge.pk [skinfudge.pk]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro activities of terbinafine in combination with fluconazole and itraconazole against isolates of Candida albicans with reduced susceptibility to azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Amphotericin B in Combination with Flucytosine against Flucytosine-Susceptible or Flucytosine-Resistant Isolates of Cryptococcus neoformans during Disseminated Murine Cryptococcosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Interaction of Flucytosine with Conventional and New Antifungals against Cryptococcus neoformans Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major Role for Amphotericin B–Flucytosine Combination in Severe Cryptococcosis | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of caspofungin and voriconazole combinations in experimental aspergillosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newer Combination Antifungal Therapies for Invasive Aspergillosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Efficacy of the Combination of Voriconazole and Caspofungin in Experimental Pulmonary Aspergillosis by Different Aspergillus Species PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- 17. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 18. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. ["Antifungal agent 87" synergistic effect with other antifungal agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563803#antifungal-agent-87-synergistic-effect-with-other-antifungal-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com